

Application Notes and Protocols: Formulating Foscarbidopa for Preclinical Research

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Compound of Interest

Compound Name: Foscarbidopa

Cat. No.: B607533

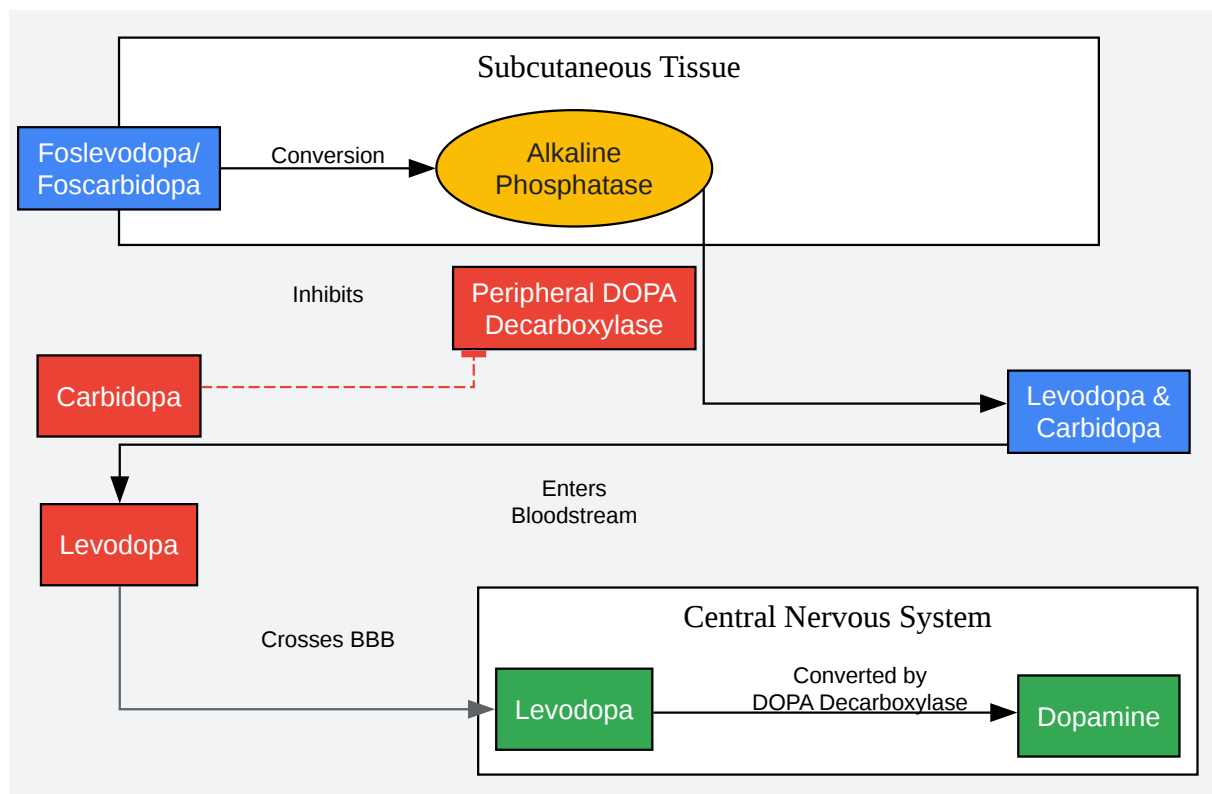
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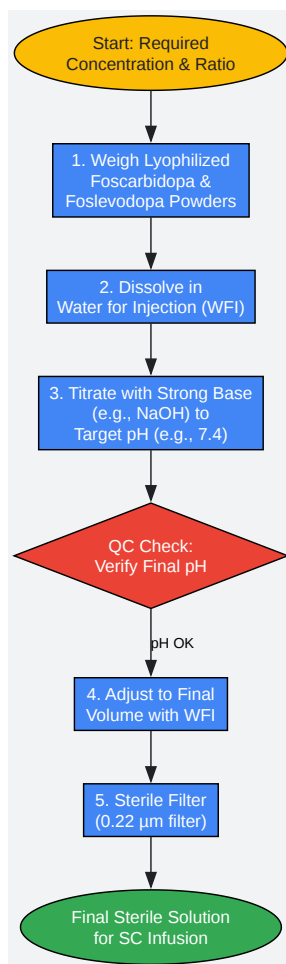
Introduction

Foscarbidopa is a phosphate prodrug of carbidopa, an aromatic amino acid decarboxylase inhibitor.^{[1][2]} It is designed for use in combination with foslevodopa, a prodrug of levodopa, for the treatment of Parkinson's disease.^[1] The primary advantage of **foscarbidopa** is its exceptional aqueous solubility at physiological pH, a significant improvement over carbidopa.^[3] This property enables the preparation of highly concentrated solutions suitable for continuous subcutaneous infusion, providing stable plasma levels of levodopa and carbidopa.^[3] These application notes provide detailed protocols for the formulation of **foscarbidopa** for use in preclinical research settings.

Mechanism of Action

Foscarbidopa and foslevodopa are administered subcutaneously. In the subcutaneous tissue, alkaline phosphatases convert these prodrugs into their active forms, carbidopa and levodopa, respectively. Carbidopa's primary role is to inhibit the peripheral enzyme DOPA decarboxylase. This inhibition prevents the premature conversion of levodopa to dopamine in the bloodstream, a process that would otherwise limit the amount of levodopa that can cross the blood-brain barrier and cause peripheral side effects. By protecting levodopa from peripheral degradation, more of it is available to enter the central nervous system, where it is converted to dopamine to replenish depleted levels in the brains of Parkinson's patients.





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References

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